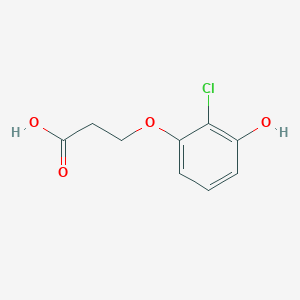

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H9ClO4 |

|---|---|

Molekulargewicht |

216.62 g/mol |

IUPAC-Name |

3-(2-chloro-3-hydroxyphenoxy)propanoic acid |

InChI |

InChI=1S/C9H9ClO4/c10-9-6(11)2-1-3-7(9)14-5-4-8(12)13/h1-3,11H,4-5H2,(H,12,13) |

InChI-Schlüssel |

JKETWAIXSMQNBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)OCCC(=O)O)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .

Industrial Production Methods

. These services ensure the compound is manufactured to meet research-grade purity and quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-chloro-3-oxophenoxy)propanoic acid.

Reduction: Formation of 3-(2-chloro-3-hydroxyphenoxy)propanol.

Substitution: Formation of 3-(2-methoxy-3-hydroxyphenoxy)propanoic acid or similar derivatives.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Weeds

Research indicates that 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid is effective against both annual and perennial grasses, including:

- Echinochloa crus-galli (Barnyardgrass)

- Setaria viridis (Green foxtail)

- Avena fatua (Wild oats)

- Panicum dichotomiflorum (Fall panicum)

Field studies have demonstrated that application rates as low as 0.05 to 0.15 kg active ingredient per hectare can effectively control these weeds without harming crops such as soybeans and cotton .

Field Trials

In a series of field trials conducted across various agricultural settings, this compound was applied at different concentrations to assess its effectiveness and safety:

- Trial Setup : The trials involved randomized plots treated with varying concentrations of the herbicide.

- Results : The compound showed a significant reduction in weed biomass compared to untreated controls, with no adverse effects on the yield of crops like Glycine max (soybean) and Gossypium spp. (cotton) observed at recommended application rates .

Comparative Studies

Comparative studies with other herbicides revealed that this compound provided superior control over certain resistant weed species, making it a valuable addition to integrated weed management strategies .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : Hydroquinone derivatives and halopropanoic acids are commonly used.

- Reaction Conditions : The synthesis often requires specific conditions such as temperature control and pH adjustments to optimize yield and purity.

- Yield Optimization : Techniques such as one-pot synthesis have been explored to enhance efficiency and reduce production costs .

Regulatory Status and Safety

As with many agrochemicals, the regulatory status of this compound is crucial for its commercial use:

- It has undergone extensive evaluation for safety and environmental impact.

- Regulatory bodies assess its efficacy against target weeds while ensuring minimal risk to non-target species and human health .

Tables

| Application Area | Target Weeds | Effective Rate (kg/ha) | Crop Safety |

|---|---|---|---|

| Herbicide | Echinochloa crus-galli | 0.05 - 0.15 | Safe |

| Herbicide | Avena fatua | 0.11 - 0.22 | Safe |

| Herbicide | Setaria viridis | <0.15 | Safe |

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenoxy group allows it to engage in various chemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action are limited.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs are compared below based on substituent patterns, molecular weight, and functional groups.

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Observations :

- Chloro Substitution : Chlorine increases lipophilicity and electron-withdrawing effects, enhancing metabolic stability and binding affinity in pharmaceuticals .

- Hydroxyl Groups : Improve solubility via hydrogen bonding but may reduce membrane permeability .

- Nitro and Trifluoromethyl Groups: Nitro (-NO₂) and CF₃ groups significantly alter electronic properties, affecting acidity (e.g., pKa) and reactivity .

Table 3: Hazard Comparison

Safety Notes:

- Chloro Derivatives: Higher halogen content correlates with increased toxicity; dichloro analogs (e.g., 3-(2,3-dichlorophenoxy)propanoic acid) likely pose greater environmental risks .

- Nitro Compounds: Potential mutagenicity due to nitro group reduction in vivo .

Biologische Aktivität

3-(2-Chloro-3-hydroxyphenoxy)propanoic acid, a compound with notable biological properties, has garnered attention for its potential applications in various fields, including pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H9ClO3

- Molecular Weight : 202.62 g/mol

- CAS Number : 82267707

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications against cancer.

- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cells. For instance, derivatives of similar compounds have been tested against colon cancer cells (HCT-116), revealing IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant antiproliferative effects .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancerous cells. This is often assessed through morphological changes in cell nuclei using DAPI staining, which reveals nuclear disintegration in treated cells .

- Targeting Specific Pathways : Research suggests that the compound may act through specific signaling pathways such as HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation .

Table of Biological Activity Findings

| Study | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Study A | HCT-116 (Colon Cancer) | 0.12 - 0.81 | Inhibition of proliferation |

| Study B | HEK-293 (Normal Cells) | Not specified | Specificity to cancerous cells |

| Study C | Various Cancer Lines | Varies | Apoptosis induction |

Case Studies and Research Findings

- Anticancer Properties : A series of compounds derived from structural modifications of related phenolic acids demonstrated selective inhibition against colon cancer cells. The highest inhibitory activity was observed in compounds with specific substitutions on the aromatic ring, enhancing their anticancer properties .

- Selectivity and Safety : The selectivity of these compounds for cancerous cells over normal cells highlights their potential as targeted therapies, minimizing side effects often associated with conventional chemotherapy .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-3-hydroxypropanoic acid | Similar phenolic structure | Antiproliferative against HCT-116 |

| 4-Hydroxybenzoic acid | Simple phenolic acid | Antioxidant properties |

| Caffeic acid | Cinnamic acid derivative | Anti-inflammatory and antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.